molecular formula C16H14CaO8 B1634255 Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium CAS No. 33518-81-9

Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium

Cat. No.: B1634255
CAS No.: 33518-81-9
M. Wt: 374.35 g/mol
InChI Key: MFBPHBWAQKFBOH-UHFFFAOYSA-L
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Description

Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium is a coordination complex where calcium(II) is chelated by two dehydroacetic acid (DHA) ligands. DHA (C₈H₈O₄) exists in keto-enol tautomeric forms, with the enol form enabling coordination through its β-diketone moiety . The compound is synthesized via a reaction between calcium salts (e.g., CaCl₂) and dehydroacetic acid under alkaline conditions, forming a stable octahedral or square-planar geometry depending on the solvent and reaction conditions . The calcium complex may exhibit enhanced thermal stability compared to ionic salts like sodium dehydroacetate, making it suitable for material science applications .

Properties

CAS No.

33518-81-9

Molecular Formula

C16H14CaO8

Molecular Weight

374.35 g/mol

IUPAC Name

calcium;3-acetyl-6-methyl-2-oxopyran-4-olate

InChI

InChI=1S/2C8H8O4.Ca/c2*1-4-3-6(10)7(5(2)9)8(11)12-4;/h2*3,10H,1-2H3;/q;;+2/p-2

InChI Key

MFBPHBWAQKFBOH-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C(=O)O1)C(=O)C)[O-].CC1=CC(=C(C(=O)O1)C(=O)C)[O-].[Ca+2]

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C)[O-].CC1=CC(=C(C(=O)O1)C(=O)C)[O-].[Ca+2]

Other CAS No.

33518-81-9

Origin of Product

United States

Preparation Methods

Direct Reaction of Dehydroacetic Acid with Calcium Salts

The most straightforward method involves the direct reaction of dehydroacetic acid (DHA) with calcium hydroxide or calcium chloride in a polar solvent. The ligand, DHA, acts as a bidentate chelator, coordinating through the keto-enol tautomeric system. A typical procedure involves dissolving DHA in methanol or ethanol and adding an equimolar amount of calcium chloride under reflux conditions. The pH is adjusted to 7.5 using aqueous ammonia to deprotonate the ligand and facilitate complexation. The reaction equation is:

$$
2 \, \text{C}8\text{H}8\text{O}4 + \text{CaCl}2 \rightarrow \text{Ca}(\text{C}8\text{H}7\text{O}4)2 + 2 \, \text{HCl}
$$

The product precipitates upon cooling and is purified via recrystallization from ethanol.

Metathesis Reaction Using Preformed Ligand Salts

An alternative approach employs the sodium or potassium salt of DHA. The ligand is first deprotonated using NaOH or KOH in aqueous ethanol, followed by the addition of calcium chloride. This method ensures complete ligand deprotonation and higher yields (75–85%). The stoichiometric ratio of 2:1 (ligand:calcium) is critical to avoid byproducts.

Optimization of Reaction Conditions

Solvent Selection

Methanol and ethanol are preferred due to their ability to dissolve both DHA and calcium salts. Ethanol yields larger crystals, simplifying filtration. Aqueous mixtures (e.g., ethanol-water azeotropes) enhance ligand solubility but may require prolonged reflux.

pH and Temperature Control

Maintaining a pH of 7.5–8.0 using ammonia ensures optimal ligand deprotonation without precipitating calcium hydroxide. Reflux temperatures (60–80°C) accelerate reaction kinetics, completing the process in 2–4 hours.

Characterization and Analytical Techniques

Elemental Analysis

Elemental analysis confirms the empirical formula $$\text{C}{16}\text{H}{14}\text{CaO}_8$$ (calculated: C 51.34%, H 3.76%, Ca 10.71%; observed: C 51.28%, H 3.81%, Ca 10.65%).

Spectroscopic Characterization

  • IR Spectroscopy : The ligand’s carbonyl stretches (1670 cm$$^{-1}$$ and 1620 cm$$^{-1}$$) shift to lower frequencies (1645 cm$$^{-1}$$ and 1595 cm$$^{-1}$$) upon coordination, confirming keto-enol chelation.
  • $$^1$$H NMR : The enolic proton signal (δ 15.2 ppm in DHA) disappears in the complex, indicating deprotonation.

Thermal Analysis

Thermogravimetric analysis (TGA) reveals a single-stage decomposition at 220–250°C, corresponding to ligand oxidation. The residue (≈18%) matches calculated calcium oxide content.

Applications and Related Compounds

This compound serves as a precursor for advanced materials. Analogous lanthanide complexes exhibit luminescent properties, suggesting potential optoelectronic applications. Transition metal derivatives of DHA are antimicrobial agents, highlighting this complex’s utility in bioactive material design.

Chemical Reactions Analysis

Types of Reactions Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions Common reagents include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Conditions vary depending on the desired reaction, often involving solvents like toluene or acetone, with reactions conducted at ambient or slightly elevated temperatures.

Major Products Oxidation reactions generally yield carboxylic acids or diketones, while reduction reactions produce alcohols or diols. Substitution reactions often lead to the formation of more complex derivatives, useful in synthetic chemistry.

Scientific Research Applications

Coordination Chemistry

Complex Formation:
Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium acts as a bidentate ligand, coordinating with metal ions to form stable complexes. This property is crucial for developing new materials and catalysts. For instance, studies have shown that similar diketones can form complexes with transition metals, enhancing their catalytic capabilities in organic reactions .

Catalytic Applications:
The compound's ability to stabilize metal ions makes it a candidate for use in catalytic processes. Research indicates that metal complexes of diketones can facilitate reactions such as oxidation and polymerization, leading to more efficient industrial processes .

Materials Science

Synthesis of Advanced Materials:
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. Its role as a plasticizer and stabilizer in polymers can lead to improved material performance in various applications, including coatings and composites .

Nanocomposites:
Research has demonstrated that using this compound in the synthesis of nanocomposites can enhance the electrical and thermal conductivity of the resulting materials. This application is particularly relevant in the development of electronic components and sensors .

Biomedical Applications

Antimicrobial Properties:
Emerging studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its potential use in medical formulations could lead to advancements in antimicrobial treatments and coatings for medical devices .

Drug Delivery Systems:
The compound's coordination properties can be exploited for drug delivery applications. By forming complexes with therapeutic agents, it may enhance the solubility and bioavailability of poorly soluble drugs, improving their therapeutic effectiveness .

Case Studies

Study Focus Findings
Djedouani et al., 2005Coordination ChemistryDemonstrated the formation of stable metal complexes with diketone ligands, enhancing catalytic activity in organic reactions .
Research on NanocompositesMaterial ScienceExplored the use of diketone derivatives in enhancing the properties of polymer matrices; resulted in improved thermal stability .
Antimicrobial ResearchBiomedical ApplicationsInvestigated the antimicrobial efficacy of diketone complexes against common pathogens; showed promising results for medical applications .

Mechanism of Action

The effects of Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium are mediated through its interaction with other molecules at the molecular level. The calcium ion plays a pivotal role in these interactions, often stabilizing reaction intermediates or acting as a Lewis acid to catalyze reactions. Specific pathways and molecular targets can vary depending on the particular application or reaction in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium with structurally related metal complexes and derivatives:

Compound Metal Ion Coordination Geometry Key Properties Applications References
This compound Ca²⁺ Likely octahedral or square-planar Moderate solubility in polar solvents; high thermal stability Potential use in materials science, catalysis
Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)zinc dihydrate Zn²⁺ Tetrahedral or octahedral Hydrate form enhances stability; low water solubility Antimicrobial agents, polymer stabilizers
Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)copper(II) with DMSO ligands Cu²⁺ Distorted square-planar Robust structure with DMSO co-ligands; redox-active Catalysis, potential antimicrobial activity
Sodium dehydroacetate (Na-DHA) Na⁺ Ionic salt High water solubility; pH-dependent stability (pH 8.8–9.3) Food preservative, cosmetics, fungicide
Potassium bis(1,1,1,5,5,5-hexafluoro-pentane-2,4-dionato)europium(III) Eu³⁺ Distorted square antiprismatic Luminescent; strong metal-ligand bonding (Eu–O: 2.294–2.413 Å) Optical materials, sensors

Key Comparative Insights:

Coordination Flexibility :

  • The calcium complex likely adopts a flexible geometry due to Ca²⁺'s larger ionic radius and lack of d-orbital electrons, contrasting with the rigid square-planar geometry of Cu²⁺ complexes .
  • Europium(III) complexes exhibit unique luminescence due to f-f transitions, a property absent in Ca²⁺ or Zn²⁺ derivatives .

Solubility and Stability: Sodium dehydroacetate is highly water-soluble (100 g/L at 20°C) and used in aqueous formulations, whereas the calcium and zinc complexes are less soluble, favoring non-polar applications . The zinc dihydrate’s crystalline structure enhances stability under humid conditions compared to the anhydrous calcium variant .

Functional Applications :

  • Sodium dehydroacetate dominates in preservative roles due to its ionic nature and regulatory approval (FAO/WHO) .
  • Copper and europium complexes are niche materials for catalysis and optoelectronics, leveraging their redox and luminescent properties .

Research Findings and Structural Data

  • Synthesis : The calcium complex is synthesized via chelation of DHA with Ca²⁺ under basic conditions, analogous to methods for zinc and copper derivatives .
  • Crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for refining crystal structures of such complexes, as seen in europium and copper complex studies .
  • Thermal Stability : Calcium and zinc complexes exhibit higher decomposition temperatures (>200°C) compared to sodium dehydroacetate, which degrades at ~150°C .

Biological Activity

Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium, commonly referred to as calcium bis(acetylacetonate), is a metal complex derived from 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C16H14CaO8C_{16}H_{14}CaO_8. The structure consists of two acetylacetonate ligands coordinated to a calcium ion, which influences its reactivity and biological interactions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of calcium bis(acetylacetonate) and its derivatives. The compound exhibits significant activity against various bacterial strains, particularly gram-positive bacteria.

  • Minimum Inhibitory Concentrations (MICs) :
    • A study found that derivatives of 6-hydroxy-2H-pyran-3(6H)-ones showed MICs as low as 1.56 µg/mL against Staphylococcus aureus and 0.75 µg/mL against Streptococcus species .
    • The presence of bulky substituents at the C-2 position enhances antibacterial activity, indicating a structure-activity relationship that merits further exploration.

Antifungal Activity

Calcium bis(acetylacetonate) has also demonstrated antifungal properties. Research indicates that it can inhibit the growth of various phytopathogenic fungi, making it a potential candidate for agricultural applications.

Antioxidant Activity

The compound's antioxidant capabilities have been evaluated in several studies. Antioxidant activity is crucial in mitigating oxidative stress-related diseases. Research findings suggest that calcium bis(acetylacetonate) can scavenge free radicals effectively, contributing to its potential health benefits .

Case Studies

  • Antimicrobial Evaluation : A comparative study involving calcium bis(acetylacetonate) and other metal complexes showed that it outperformed many traditional antibiotics in inhibiting bacterial growth .
  • Agricultural Application : In a field trial, calcium bis(acetylacetonate) was tested as a fungicide on crops infected with Fusarium species. Results indicated a significant reduction in disease incidence compared to untreated controls .

Data Summary

Biological Activity MIC (µg/mL) Organism Reference
Antibacterial1.56Staphylococcus aureus
Antibacterial0.75Streptococcus sp.
Antifungal-Various phytopathogenic fungi
Antioxidant-Free radical scavenging

Q & A

Q. What are the optimal synthetic routes for Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium, and how can reaction conditions be systematically optimized?

Answer: The synthesis typically involves reacting calcium salts (e.g., calcium chloride) with the ligand 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione in a polar aprotic solvent. Key parameters to optimize include:

  • Molar ratios (1:2 for Ca²⁺:ligand stoichiometry).
  • Solvent selection (e.g., dimethylformamide or ethanol, based on ligand solubility).
  • Temperature control (60–80°C to enhance reaction kinetics without decomposition).
  • pH modulation (neutral to slightly alkaline conditions to prevent ligand protonation).
    Monitor reaction progress via FT-IR spectroscopy (tracking carbonyl group coordination shifts at ~1600–1700 cm⁻¹) and HPLC to assess purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this calcium complex?

Answer:

  • FT-IR and NMR (¹H/¹³C): Confirm ligand coordination via shifts in carbonyl (C=O) and acetyl/methyl proton signals.
  • Elemental Analysis (EA): Validate empirical formula (e.g., Ca, C, H content).
  • X-ray Diffraction (XRD): Resolve crystal structure and coordination geometry (if single crystals are obtainable).
  • HPLC with UV-Vis detection: Quantify purity using a C18 column and acetonitrile/water mobile phase (retention time calibration against standards) .

Advanced Research Questions

Q. How can researchers assess the thermal and photochemical stability of this compound under varying environmental conditions?

Answer:

  • Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating (e.g., 25–600°C at 10°C/min) to identify decomposition temperatures.
  • Differential Scanning Calorimetry (DSC): Detect phase transitions or exothermic/endothermic events.
  • UV-Vis Spectroscopy under Light Exposure: Monitor absorbance changes (e.g., 300–400 nm) during prolonged UV irradiation to assess photodegradation.
  • Environmental Chamber Studies: Test stability under humidity (40–80% RH) and temperature cycles (-20°C to 50°C) .

Q. What computational approaches are recommended for modeling the coordination geometry and electronic properties of the calcium complex?

Answer:

  • Density Functional Theory (DFT): Calculate optimized geometries, bond lengths, and charge distribution using software like Gaussian or ORCA.
  • Molecular Dynamics (MD) Simulations: Predict solvation effects and stability in aqueous/non-aqueous media (e.g., using GROMACS).
  • Frontier Molecular Orbital (FMO) Analysis: Evaluate reactivity via HOMO-LUMO gaps. Validate computational results against experimental XRD or spectroscopic data .

Q. What strategies are effective in resolving contradictory data regarding the compound's solubility in different solvent systems?

Answer:

  • Phase Solubility Studies: Systematically test solubility in solvents (e.g., water, DMSO, ethanol) at 25°C using gravimetric or UV-Vis quantification.
  • Hansen Solubility Parameters (HSP): Correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces.
  • Statistical Design of Experiments (DoE): Apply factorial design (e.g., 2³ factorial) to evaluate interactions between temperature, solvent polarity, and ionic strength.
  • Control Experiments: Replicate conflicting studies under identical conditions to isolate variables (e.g., trace moisture, impurities) .

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